H-8 dihydrochloride

Protein Kinase A Inhibition Ki Kinase Profiling

H-8 dihydrochloride is a cell-permeable, ATP-competitive PKA/PKG inhibitor. Crucially, it exhibits negligible off-target activity against CaMK I, S6K1, MSK1, and ROCK II, offering a cleaner kinase profile compared to H-89. This specificity makes it essential for experiments where these pathways must remain unperturbed, such as studies of PKA-dependent transcriptional regulation or cytoskeletal dynamics. Ideal for dose-response studies requiring graded PKA inhibition.

Molecular Formula C12H17Cl2N3O2S
Molecular Weight 338.3 g/mol
CAS No. 113276-94-1
Cat. No. B1672587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-8 dihydrochloride
CAS113276-94-1
SynonymsH8;  H8 dihydrochloride.
Molecular FormulaC12H17Cl2N3O2S
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl
InChIInChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H
InChIKeyRJJLZYZEVNCZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride (H-8) Procurement Overview: A Benchmark Cyclic Nucleotide-Dependent Kinase Inhibitor


N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride (CAS 113276-94-1), commonly designated H-8 dihydrochloride, is a cell-permeable, reversible, ATP-competitive inhibitor of cyclic nucleotide-dependent protein kinases (PKA and PKG) . It belongs to the isoquinolinesulfonamide chemotype and demonstrates a selectivity profile distinct from later-generation analogs [1].

Why Generic Substitution of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride Fails in Kinase Research


The isoquinolinesulfonamide series exhibits significant structural divergence that translates directly into divergent kinase inhibition profiles. The presence or absence of a cinnamyl moiety dictates potency and selectivity. H-8 (lacking the cinnamyl group) demonstrates moderate PKA inhibition (Ki = 1.2 µM) but retains balanced PKG activity, whereas its cinnamyl-substituted analog H-89 achieves nanomolar PKA potency (Ki = 48 nM) at the cost of increased off-target activity against S6K1, MSK1, ROCK II, and other kinases . Substituting H-8 with H-89, H-7, or staurosporine therefore alters the kinase inhibition landscape, invalidating experimental reproducibility if the specific selectivity window is required. This guide quantifies these differences to enable informed procurement decisions.

Quantitative Differentiation Evidence for N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride Against Structural Analogs


PKA Inhibition Potency: H-8 Exhibits a 40-fold Higher Ki Than H-89

In cell-free kinase assays, N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride (H-8) inhibits PKA with a Ki of 1.2 µM , while the cinnamyl-substituted analog H-89 inhibits PKA with a Ki of 48 nM . This represents a 25-fold difference in potency. The IC50 values follow a similar trend: H-8 IC50 = 1.2 µM versus H-89 IC50 = 135 nM . The structural basis for this difference lies in the cinnamyl group of H-89, which provides additional hydrophobic contacts in the ATP-binding pocket.

Protein Kinase A Inhibition Ki Kinase Profiling H-89 Comparator

Selectivity Profile: H-8 Displays Balanced PKA/PKG Inhibition, Contrasting with H-89's PKA-Preferential Profile

H-8 inhibits PKA (Ki = 1.2 µM) and PKG (Ki = 0.48 µM) with a modest 2.5-fold selectivity for PKG over PKA . In contrast, H-89 exhibits a 10-fold selectivity for PKA over PKG . Furthermore, H-8 shows moderate inhibition of PKC (Ki = 15 µM) and MLCK (Ki = 68 µM), corresponding to selectivity indices of approximately 12.5-fold and 57-fold over PKA, respectively . H-89, however, demonstrates >500-fold selectivity for PKA over PKC, MLCK, CaMKII, and casein kinase I/II . Thus, H-8 retains meaningful PKG activity, whereas H-89 is a more PKA-specific tool.

Kinase Selectivity PKG PKC MLCK Isoquinolinesulfonamide

In Vivo Functional Potency: H-8 Requires 10-Fold Higher Concentrations Than H-89 to Inhibit PKA-Mediated Contractions

In an ex vivo guinea pig ureter preparation, H-8 produced PKA-mediated inhibition of tonic contractions at a concentration range of 10–300 µM, whereas H-89 achieved comparable effects at 1–30 µM [1]. This represents an approximate 10-fold shift in effective concentration, consistent with the in vitro potency difference. Neither compound significantly affected phasic contractions [1]. Staurosporine, a non-selective kinase inhibitor, produced non-discriminatory depression of all contractile phases at 10–100 nM, highlighting the functional selectivity of H-8 for PKA over other kinases in this system [1].

Ex Vivo Smooth Muscle Contraction PKA H-89 Functional Assay

Off-Target Kinase Inhibition: H-8 Lacks Activity Against S6K1, MSK1, and ROCK II, Unlike H-89

Comprehensive kinase profiling reveals that H-89 inhibits several non-PKA kinases at nanomolar concentrations: S6K1 (IC50 = 80 nM), MSK1 (IC50 = 120 nM), ROCK II (IC50 = 270 nM), and PKBα (IC50 = 2.6 µM) [1]. In contrast, H-8 does not potently inhibit these kinases; its primary off-target activities are limited to PKC (Ki = 15 µM) and MLCK (Ki = 68 µM) . The cinnamyl moiety of H-89 confers enhanced binding to a broader range of AGC family kinases, making H-8 a more restricted-spectrum inhibitor suitable for studies where S6K1/MSK1/ROCK II activity must remain intact.

Kinase Profiling Off-Target S6K1 MSK1 ROCK II

CaMK I Selectivity: H-8 Exhibits Negligible CaMK I Inhibition (>100 µM IC50), Contrasting with H-89

In a comparative kinase inhibition study, H-8 inhibited Ca²⁺/calmodulin-dependent protein kinase I (CaMK I) with an IC50 >100 µM, whereas H-89 inhibited CaMK I with an IC50 of 24.4 ± 3.2 µM [1]. This >4-fold difference in CaMK I activity further underscores the divergent selectivity profiles within the isoquinolinesulfonamide series. For experiments involving CaMK I-dependent signaling, H-8 offers a cleaner background with minimal CaMK I interference.

CaM Kinase I Kinase Profiling Isoquinolinesulfonamide Selectivity

Validated Application Scenarios for N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride Based on Quantitative Differentiation


Balanced PKA/PKG Inhibition in Smooth Muscle Pharmacology

In ex vivo smooth muscle preparations, H-8's near-equipotent inhibition of PKA (Ki = 1.2 µM) and PKG (Ki = 0.48 µM) enables simultaneous interrogation of both cyclic nucleotide-dependent pathways . The functional data from guinea pig ureter show that H-8 (10–300 µM) selectively inhibits tonic contractions without affecting phasic components, mirroring the effect of H-89 at 10-fold lower concentrations [1]. This concentration-dependent window allows dose-response studies to delineate the contribution of PKA/PKG to sustained contraction. Use H-8 when both kinases are implicated; avoid if strict PKA-specific inhibition is required.

PKA Inhibition with Minimal S6K1/MSK1/ROCK II Off-Target Confounding

For experiments where signaling through S6K1, MSK1, or ROCK II must remain unperturbed, H-8 is superior to H-89. While H-89 potently inhibits S6K1 (IC50 = 80 nM), MSK1 (IC50 = 120 nM), and ROCK II (IC50 = 270 nM), H-8 shows no significant activity against these kinases . This cleaner profile reduces the risk of misattributing phenotypic changes to PKA inhibition. Recommended for studies of PKA-dependent transcriptional regulation, cell migration, or cytoskeletal dynamics where these off-target kinases are known modulators.

Calcium/Calmodulin-Dependent Protein Kinase I (CaMK I) Studies Requiring No Interference

H-8's negligible CaMK I inhibition (IC50 >100 µM) makes it the preferred PKA/PKG inhibitor when CaMK I activity must be preserved . In contrast, H-89 inhibits CaMK I with an IC50 of 24.4 µM, which could confound interpretation in CaMK I-dependent signaling assays . Apply H-8 in neuronal plasticity, gene expression, or metabolic studies where CaMK I plays a regulatory role and PKA/PKG modulation is the sole variable of interest.

Titratable PKA Inhibition in Dose-Response Studies

The 25- to 40-fold lower PKA potency of H-8 relative to H-89 provides a broader working concentration range for dose-response studies . Researchers can explore graded PKA inhibition without immediate saturation of the ATP-binding site. This is particularly valuable in cellular assays where H-89's high potency (Ki = 48 nM) may cause near-complete PKA inhibition at standard working concentrations, obscuring intermediate effects. H-8's Ki of 1.2 µM allows for the identification of subtle, concentration-dependent phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-8 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.